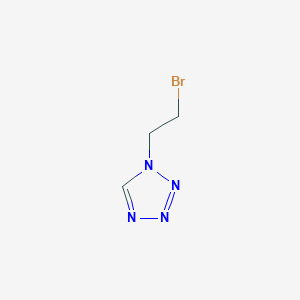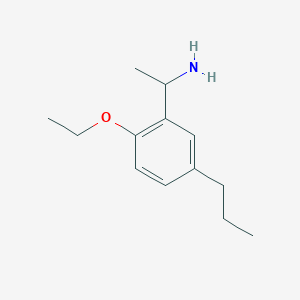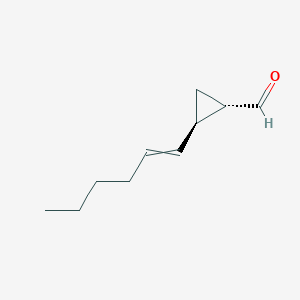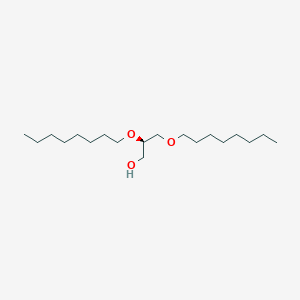![molecular formula C16H19F B12572463 2-(4-Fluorophenyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane CAS No. 185380-33-0](/img/structure/B12572463.png)
2-(4-Fluorophenyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane is a compound that belongs to the bicyclic heptane family. This compound is characterized by its unique structure, which includes a fluorophenyl group and a propan-2-ylidene group attached to a bicyclo[2.2.1]heptane skeleton. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane can be achieved through several synthetic routes. One common method involves the [4 + 2] cycloaddition reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions typically involve the use of a catalyst, such as a Lewis acid, and are carried out under controlled temperature and pressure to ensure high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and high efficiency. Additionally, the use of advanced purification techniques, such as chromatography and crystallization, ensures the isolation of the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Fluorophenyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different hydrocarbons.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(4-Fluorophenyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a probe in studying biological processes and interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(4-Fluorophenyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with various enzymes and receptors, modulating their activity. The bicyclic structure provides rigidity and stability, enhancing the compound’s binding affinity and selectivity. These interactions can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]heptane: A parent compound with a similar bicyclic structure but lacking the fluorophenyl and propan-2-ylidene groups.
2-(4-Chlorophenyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane: A similar compound with a chlorine atom instead of a fluorine atom.
2-(4-Methylphenyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane: A compound with a methyl group instead of a fluorine atom.
Uniqueness
The presence of the fluorophenyl group in 2-(4-Fluorophenyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane imparts unique electronic and steric properties, enhancing its reactivity and selectivity in various chemical reactions. This makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Número CAS |
185380-33-0 |
|---|---|
Fórmula molecular |
C16H19F |
Peso molecular |
230.32 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)-7-propan-2-ylidenebicyclo[2.2.1]heptane |
InChI |
InChI=1S/C16H19F/c1-10(2)16-12-5-8-14(16)15(9-12)11-3-6-13(17)7-4-11/h3-4,6-7,12,14-15H,5,8-9H2,1-2H3 |
Clave InChI |
KCJRVXWMKUNXSH-UHFFFAOYSA-N |
SMILES canónico |
CC(=C1C2CCC1C(C2)C3=CC=C(C=C3)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-3,4-diphenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B12572381.png)
![Glycine, N-[(4-fluoro-3-nitrophenyl)acetyl]-](/img/structure/B12572387.png)
![N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(3-methoxyphenyl)urea](/img/structure/B12572392.png)

![2-[4-(4-phenylphenyl)phenyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene](/img/structure/B12572418.png)
![N-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B12572423.png)
![2-({1-[2-(4-Methyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12572427.png)

![[(4R,4aS,8aS)-2,6-bis(3,4-dimethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]methanol](/img/structure/B12572433.png)
![2-Oxabicyclo[4.2.0]octa-1(6),3,7-trien-5-one, 3,4,7,8-tetramethyl-](/img/structure/B12572450.png)
![6-(4-Nitrophenyl)-3-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12572451.png)
![2-[(Naphthalen-2-yl)sulfanyl]anthracene](/img/structure/B12572452.png)

